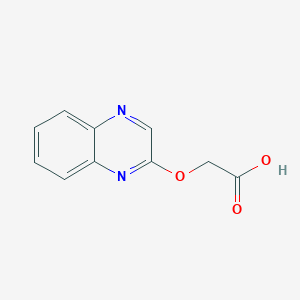

2-(quinoxalin-2-yloxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-quinoxalin-2-yloxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-10(14)6-15-9-5-11-7-3-1-2-4-8(7)12-9/h1-5H,6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFCMNCPRXTYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(quinoxalin-2-yloxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic protocol for 2-(quinoxalin-2-yloxy)acetic acid, a quinoxaline derivative of interest in medicinal chemistry. Quinoxaline scaffolds are prevalent in a variety of biologically active compounds and approved pharmaceuticals, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action often involves the modulation of key cellular signaling pathways. This document outlines a two-step synthesis, starting from commercially available reagents, and includes detailed experimental procedures, data summaries, and workflow visualizations.

Introduction to Quinoxaline Derivatives and Their Biological Significance

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, is a privileged scaffold in drug discovery. Derivatives of this core structure are known to interact with various biological targets, leading to a broad spectrum of pharmacological activities. Notably, several quinoxaline-based compounds have been investigated as potent inhibitors of protein kinases involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK signaling pathways. Dysregulation of these pathways is a hallmark of many cancers, making quinoxaline derivatives attractive candidates for the development of novel therapeutic agents. The synthesis of novel analogs, such as this compound, is a critical step in exploring their structure-activity relationships and therapeutic potential.

Overall Synthesis Scheme

The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, 2-hydroxyquinoxaline (which exists in tautomeric equilibrium with quinoxalin-2(1H)-one), via a condensation reaction. The second step is the O-alkylation of this intermediate with an acetic acid synthon, followed by hydrolysis to yield the final product.

Figure 1: Overall two-step synthesis scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxyquinoxaline (Quinoxalin-2(1H)-one)

This procedure is adapted from established methods for the condensation of o-phenylenediamines with glyoxylic acid.

Methodology:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve glyoxylic acid monohydrate (1.1 equivalents) in methanol (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve o-phenylenediamine (1.0 equivalent) in methanol (100 mL).

-

Add the o-phenylenediamine solution dropwise to the cooled glyoxylic acid solution over a period of 30 minutes with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

A precipitate will form during the reaction. Collect the solid by vacuum filtration.

-

Wash the collected solid with cold methanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).

-

Dry the product under vacuum to yield 2-hydroxyquinoxaline as a pale yellow solid.

Step 2: Synthesis of this compound

This protocol is based on analogous O-alkylation procedures for N-heterocyclic ketones, followed by ester hydrolysis.

Methodology:

-

Esterification: To a 250 mL round-bottom flask, add 2-hydroxyquinoxaline (1.0 equivalent), anhydrous potassium carbonate (2.5 equivalents), and dry acetone (100 mL).

-

Equip the flask with a reflux condenser and add ethyl chloroacetate (1.2 equivalents) to the suspension.

-

Heat the mixture to reflux and maintain for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester, ethyl 2-(quinoxalin-2-yloxy)acetate. This intermediate can be used in the next step without further purification or can be purified by column chromatography on silica gel.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (50 mL).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water (3 x 30 mL) to remove any inorganic salts.

-

Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

Data Presentation

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |

| 2-Hydroxyquinoxaline | C₈H₆N₂O | 146.15 | Pale yellow solid | 271-275[1][2] | 80-90 |

| Ethyl 2-(quinoxalin-2-yloxy)acetate | C₁₂H₁₂N₂O₃ | 232.24 | Predicted: Solid | Predicted: 90-100 | ~85 (crude) |

| This compound | C₁₀H₈N₂O₃ | 204.18 | Predicted: Solid | Predicted: >150 | 70-80 (from ester) |

Table 1: Physicochemical Properties of Synthesized Compounds.

| Compound Name | Predicted ¹H NMR Chemical Shifts (ppm, DMSO-d₆) | Predicted ¹³C NMR Chemical Shifts (ppm, DMSO-d₆) |

| This compound | δ 13.0 (br s, 1H, COOH), 8.0-7.5 (m, 4H, Ar-H), 7.2 (s, 1H, quinoxaline C3-H), 5.1 (s, 2H, O-CH₂-COOH) | δ 170.1 (COOH), 162.5 (C-O), 141.8, 138.5, 131.2, 130.5, 129.4, 126.0, 116.8, 115.5 (Ar-C), 65.8 (O-CH₂) |

Table 2: Predicted NMR Spectroscopic Data for this compound.

Biological Activity and Signaling Pathway

Quinoxaline derivatives have been extensively studied as inhibitors of various protein kinases that play a crucial role in cancer cell signaling. Specifically, they have been shown to target the PI3K/Akt/mTOR and MAPK pathways, which regulate cell growth, proliferation, survival, and angiogenesis. Inhibition of these pathways can lead to the induction of apoptosis and suppression of tumor growth. The synthesized this compound, as a novel quinoxaline derivative, is a candidate for screening against these key oncogenic pathways.

Figure 2: Inhibition of PI3K/Akt/mTOR and MAPK pathways by quinoxaline derivatives.

References

A Technical Guide to the Synthesis of 2-(quinoxalin-2-yloxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(quinoxalin-2-yloxy)acetic acid, a quinoxaline derivative of interest in medicinal chemistry. The document outlines the primary starting materials, detailed experimental protocols, and relevant biological context, specifically focusing on the potential interaction of quinoxaline derivatives with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Core Starting Materials

The synthesis of this compound is primarily achieved through a two-step process. The initial step involves the formation of the quinoxaline core, followed by the introduction of the acetic acid moiety via an ether linkage.

Step 1: Synthesis of 2-Hydroxyquinoxaline (Quinoxalin-2(1H)-one)

The foundational quinoxaline structure is typically synthesized via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the preparation of 2-hydroxyquinoxaline, suitable C2 synthons are derivatives of glyoxylic acid or oxalic acid.

Table 1: Starting Materials for 2-Hydroxyquinoxaline Synthesis

| Starting Material 1 | Starting Material 2 | Key Attributes |

| o-Phenylenediamine | Diethyl oxalate | Readily available, well-established condensation reaction. |

| o-Phenylenediamine | Ethyl glyoxalate | Direct route to the desired quinoxalinone structure. |

| o-Phenylenediamine | Chloroacetic acid | A one-pot approach has been described for similar structures. |

Step 2: Synthesis of this compound

The second step involves the O-alkylation of 2-hydroxyquinoxaline with a haloacetic acid derivative, a classic example of the Williamson ether synthesis. This is followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.

Table 2: Starting Materials for O-Alkylation and Hydrolysis

| Starting Material 1 | Starting Material 2 | Reagent for Hydrolysis | Key Attributes |

| 2-Hydroxyquinoxaline | Ethyl bromoacetate | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | Common and effective reagents for Williamson ether synthesis. |

| 2-Hydroxyquinoxaline | Chloroacetic acid | Not applicable (direct formation) | Can be a more direct route, though potentially lower yielding. |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of this compound.

Synthesis of 2-Hydroxyquinoxaline (Quinoxalin-2(1H)-one)

This procedure is based on the condensation of o-phenylenediamine with diethyl oxalate.

Materials:

-

o-Phenylenediamine

-

Diethyl oxalate

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

A mixture of o-phenylenediamine and a molar equivalent of diethyl oxalate is refluxed in ethanol for 2-4 hours.

-

The reaction mixture is cooled to room temperature, and the precipitated product, ethyl 2-oxo-1,2-dihydroquinoxaline-3-carboxylate, is collected by filtration.

-

The intermediate ester is then heated under reflux with a solution of aqueous hydrochloric acid for 2-3 hours to effect hydrolysis and decarboxylation.

-

Upon cooling, 2-hydroxyquinoxaline precipitates from the solution.

-

The solid is collected by filtration, washed with cold water, and dried to afford the pure product.

Synthesis of Ethyl 2-(quinoxalin-2-yloxy)acetate

This protocol details the Williamson ether synthesis for the O-alkylation of 2-hydroxyquinoxaline.

Materials:

-

2-Hydroxyquinoxaline

-

Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-hydroxyquinoxaline in anhydrous DMF, 1.5 equivalents of anhydrous potassium carbonate are added.

-

The mixture is stirred at room temperature for 30 minutes.

-

1.2 equivalents of ethyl bromoacetate are added dropwise to the suspension.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from ethanol.

Synthesis of this compound (Hydrolysis)

This final step involves the saponification of the ester to the carboxylic acid.

Materials:

-

Ethyl 2-(quinoxalin-2-yloxy)acetate

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl)

Procedure:

-

Ethyl 2-(quinoxalin-2-yloxy)acetate is dissolved in a mixture of ethanol and water.

-

An excess of sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux for 1-2 hours.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and acidified to a pH of 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of quinoxaline derivatives, based on literature for analogous reactions. Yields for the specific synthesis of this compound may vary.

Table 3: Summary of Quantitative Data for Analogous Syntheses

| Reaction Step | Reactants | Product | Typical Yield (%) |

| Quinoxalinone Formation | o-Phenylenediamine, Diethyl oxalate | 2-Hydroxyquinoxaline | 70-85% |

| O-Alkylation | 2-Hydroxy-aryls, Ethyl bromoacetate | Ethyl Aryloxyacetates | 80-95% |

| Ester Hydrolysis | Ethyl Aryloxyacetates, NaOH | Aryloxyacetic acids | >90% |

Visualizations

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound.

Putative Biological Target: EGFR Signaling Pathway

Quinoxaline derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[1][2][3][4][5][6][7][8] The following diagram illustrates a simplified representation of this pathway and the putative point of inhibition by a quinoxaline derivative.

References

- 1. epg.science.cmu.ac.th [epg.science.cmu.ac.th]

- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 3. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties of 2-(quinoxalin-2-yloxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This technical guide focuses on the chemical properties of a specific derivative, 2-(quinoxalin-2-yloxy)acetic acid. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide provides a comprehensive overview based on established principles of quinoxaline chemistry, data from structurally related analogs, and predictive methodologies. The guide covers a plausible synthetic route, predicted physicochemical and spectroscopic data, and a discussion of potential biological activities, offering a valuable resource for researchers interested in the exploration of this and similar molecules.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoxaline ring system linked to an acetic acid moiety through an ether linkage at the 2-position of the quinoxaline core.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method of Estimation |

| Molecular Formula | C₁₀H₈N₂O₃ | - |

| Molecular Weight | 204.18 g/mol | - |

| Melting Point | 180-190 °C | Based on similar quinoxaline carboxylic acids |

| pKa (acidic) | 3.5 - 4.5 | Based on the carboxylic acid moiety |

| LogP | 1.5 - 2.5 | Computational prediction (e.g., XLogP3) |

| Appearance | Off-white to pale yellow solid | General appearance of similar compounds |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a nucleophilic substitution reaction between a 2-haloquinoxaline and a protected form of glycolic acid, followed by deprotection. A common and effective precursor is 2-chloroquinoxaline.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Ether formation: Reaction of 2-chloroquinoxaline with a protected glycolic acid, such as ethyl glycolate, in the presence of a base.

-

Hydrolysis: Saponification of the resulting ester to yield the desired carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 2-(quinoxalin-2-yloxy)acetate

-

To a solution of 2-chloroquinoxaline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add ethyl glycolate (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80-90 °C for 12-18 hours under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford ethyl 2-(quinoxalin-2-yloxy)acetate.

Step 2: Synthesis of this compound

-

Dissolve the purified ethyl 2-(quinoxalin-2-yloxy)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (2.0 eq) to the solution and stir at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of this compound would rely on standard spectroscopic techniques.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts / Peaks |

| ¹H NMR | δ 10.0-11.0 (br s, 1H, COOH), 8.0-8.2 (m, 1H, quinoxaline H), 7.5-7.8 (m, 3H, quinoxaline H), 5.1-5.3 (s, 2H, OCH₂) |

| ¹³C NMR | δ 170-172 (C=O), 155-157 (C-O), 140-145 (quinoxaline C), 125-135 (quinoxaline CH), 65-67 (OCH₂) |

| IR (cm⁻¹) | 3300-2500 (br, O-H stretch of carboxylic acid), 1730-1700 (C=O stretch), 1600-1450 (C=C and C=N aromatic stretches), 1250-1200 (C-O ether stretch) |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 203.04 |

Potential Biological Activity and Signaling Pathways

While no specific biological data for this compound has been reported, the quinoxaline scaffold is present in numerous biologically active molecules. Structurally related compounds, such as 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, have been investigated as potent and broadly active antitumor agents.[1] This suggests that this compound could also possess antiproliferative properties.

Quinoxaline derivatives are known to exert their biological effects through various mechanisms, including the inhibition of protein kinases.[2][3] Many kinases are key components of signaling pathways that regulate cell growth, proliferation, and survival. Therefore, it is plausible that this compound could modulate such pathways.

Below is a representative diagram of a generic kinase signaling pathway that is often targeted by small molecule inhibitors, including some quinoxaline derivatives.

References

- 1. Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

Unveiling the Therapeutic Potential of Quinoxaline Derivatives: A Mechanistic Overview

For Immediate Release

[City, State] – [Date] – While specific mechanistic data for 2-(quinoxalin-2-yloxy)acetic acid remains to be elucidated, the broader class of quinoxaline derivatives has emerged as a significant area of interest in medicinal chemistry. These compounds exhibit a wide array of pharmacological activities, positioning them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the known mechanisms of action for quinoxaline derivatives, with a focus on their anticancer and anti-inflammatory properties, to inform researchers, scientists, and drug development professionals.

Core Pharmacological Activities of Quinoxaline Derivatives

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a versatile scaffold for the synthesis of molecules with diverse biological functions.[1][2] Extensive research has demonstrated the potential of quinoxaline derivatives across several therapeutic areas, including:

-

Anticancer: Many derivatives have shown potent activity against various cancer cell lines.[3][4][5][6]

-

Anti-inflammatory: Several compounds exhibit significant anti-inflammatory effects.[1][2][7][8]

-

Antimicrobial: This class of compounds has also been investigated for its antibacterial, antifungal, and antiviral properties.[1][2]

Due to the absence of specific data for this compound, this guide will focus on the generalized mechanisms of action reported for the broader quinoxaline class.

Anticancer Mechanisms of Action

The anticancer effects of quinoxaline derivatives are often attributed to their ability to interfere with key signaling pathways and cellular processes essential for tumor growth and survival.

Inhibition of Protein Kinases

A primary mechanism of action for many anticancer quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[3][6] These compounds often act as ATP-competitive inhibitors, blocking the kinase activity of receptors such as:

-

Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR blocks downstream signaling pathways that promote cell proliferation and survival.[6]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these derivatives can suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]

-

Other Kinases: Platelet-derived growth factor receptor (PDGFR), c-Met, and Janus kinase (JAK) are other reported targets.[3][6]

References

- 1. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. aels.journals.ekb.eg [aels.journals.ekb.eg]

- 7. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Analysis of 2-(quinoxalin-2-yloxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 2-(quinoxalin-2-yloxy)acetic acid, a molecule of interest in medicinal chemistry and drug development. This document details predicted NMR data, a hypothetical experimental protocol for its acquisition, and visualizations of the molecular structure and analytical workflow.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra for this compound in the public domain, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally analogous compounds, including quinoxaline and 2-phenoxyacetic acid. These predictions serve as a reliable reference for researchers working on the synthesis and characterization of this and related molecules.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.60 | s | 1H | H-3 |

| ~8.05 | dd | 1H | H-5 or H-8 |

| ~7.95 | dd | 1H | H-8 or H-5 |

| ~7.70 | m | 2H | H-6, H-7 |

| ~5.10 | s | 2H | -O-CH₂- |

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | -COOH |

| ~158.0 | C-2 |

| ~142.0 | C-8a |

| ~141.5 | C-4a |

| ~138.0 | C-3 |

| ~130.5 | C-7 |

| ~129.8 | C-6 |

| ~129.5 | C-8 |

| ~129.0 | C-5 |

| ~65.0 | -O-CH₂- |

Experimental Protocols

The following section outlines a detailed methodology for the NMR analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the nucleophilic substitution of 2-chloroquinoxaline with a salt of glycolic acid.

Materials:

-

2-chloroquinoxaline

-

Glycolic acid

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve glycolic acid in anhydrous DMF.

-

Cool the solution to 0 °C and add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Add a solution of 2-chloroquinoxaline in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Acidify the mixture with 1M HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

NMR Sample Preparation and Analysis

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for hydrogen bonding with the carboxylic acid proton, which can be observed in this solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Parameters:

-

Instrument: 500 MHz NMR Spectrometer

-

Nuclei: ¹H and ¹³C

-

Solvent: DMSO-d₆

-

Temperature: 298 K

¹H NMR Parameters:

-

Pulse Sequence: zg30

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 20 ppm

-

Acquisition Time: ~3-4 seconds

¹³C NMR Parameters:

-

Pulse Sequence: zgpg30 (proton-decoupled)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

Acquisition Time: ~1-2 seconds

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Visualizations

Molecular Structure

Caption: Molecular Structure of this compound

NMR Analysis Workflow

Mass Spectrometry of 2-(Quinoxalin-2-yloxy)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2-(quinoxalin-2-yloxy)acetic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound in published literature, this guide presents a hypothesized, yet scientifically grounded, approach based on the known mass spectrometric behavior of its constituent chemical moieties: the quinoxaline core and the phenoxyacetic acid side chain.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and a series of fragment ions that provide structural confirmation. The expected fragmentation pathways are primarily driven by the lability of the ether linkage and the carboxylic acid group.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| m/z (predicted) | Ion Formula | Proposed Structure/Fragment Name | Relative Abundance (Predicted) |

| 218.06 | C₁₀H₈N₂O₃ | [M]⁺˙ (Molecular Ion) | Moderate |

| 173.05 | C₁₀H₇N₂O | [M - COOH]⁺ | High |

| 145.05 | C₈H₅N₂O | [M - OCH₂COOH]⁺ | High |

| 129.05 | C₈H₅N₂ | [Quinoxaline]⁺˙ | Moderate |

| 77.04 | C₆H₅ | [Phenyl]⁺ | Low |

| 59.01 | C₂H₃O₂ | [CH₂COOH]⁺ | Low |

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion is anticipated to proceed through several key steps, as illustrated in the diagram below. The initial ionization would form the molecular ion [M]⁺˙. Subsequent fragmentation would likely involve the loss of the carboxylic acid group, followed by cleavage of the ether bond.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized experimental protocol for the analysis of this compound by mass spectrometry, adaptable for various instrument types.

Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare working solutions at concentrations ranging from 1 µg/mL to 100 ng/mL for method development and calibration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole).

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2-5 µL.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Spectrometer Parameters (Typical):

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 800 L/hr

-

Scan Range: m/z 50-500

-

Tandem Mass Spectrometry (MS/MS)

For structural confirmation and quantitative analysis, tandem mass spectrometry (MS/MS) can be performed.

-

Precursor Ion Selection: The molecular ion ([M+H]⁺, m/z 219.07) or a prominent fragment ion would be selected in the first mass analyzer.

-

Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation.

-

Product Ion Scan: The resulting fragment ions are analyzed in the second mass analyzer.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of this compound is depicted below.

Caption: General experimental workflow for LC-MS analysis.

Conclusion

This technical guide outlines the expected mass spectrometric behavior and a robust analytical methodology for this compound. While the presented data is predictive, it is based on established principles of mass spectrometry and the known behavior of related chemical structures. The provided protocols offer a solid foundation for researchers to develop and validate specific methods for the identification and quantification of this compound in various matrices. Further empirical studies are necessary to confirm the exact fragmentation patterns and optimize analytical conditions.

The Enigmatic Tale of 2-(Quinoxalin-2-yloxy)acetic Acid: A Technical Exploration of a Potential Bioactive Scaffold

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction to the Quinoxaline Scaffold

Quinoxaline, a heterocyclic compound composed of a benzene ring fused to a pyrazine ring, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives have been the subject of intensive research for decades, demonstrating a vast spectrum of biological activities. These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory properties, making the quinoxaline core a fertile ground for the development of novel therapeutic agents. The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a diverse chemical space with a wide array of pharmacological profiles.

Postulated Discovery and Synthesis

The specific discovery of 2-(quinoxalin-2-yloxy)acetic acid is not documented in seminal publications. However, its synthesis can be logically inferred from standard organic chemistry reactions, particularly the Williamson ether synthesis. This classical and robust method involves the reaction of an alkoxide with an alkyl halide to form an ether.

A plausible and efficient synthetic route to this compound would involve the nucleophilic substitution of a 2-haloquinoxaline, such as 2-chloroquinoxaline, with a protected form of glycolic acid, like an ethyl glycolate. The resulting ester would then be hydrolyzed to yield the target carboxylic acid.

Proposed Experimental Protocol: Synthesis via Williamson Ether Synthesis

The following protocol is a hypothetical but chemically sound procedure for the synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(quinoxalin-2-yloxy)acetate

-

To a solution of ethyl glycolate (1.2 equivalents) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the sodium salt of ethyl glycolate.

-

To this suspension, add a solution of 2-chloroquinoxaline (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(quinoxalin-2-yloxy)acetate.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 2-(quinoxalin-2-yloxy)acetate in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 2.0 equivalents) and stir the mixture at room temperature. Monitor the hydrolysis by TLC.

-

Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization.

Biological Activity Profile of Quinoxaline Derivatives

While specific quantitative data for the biological activity of this compound is not available, the broader class of quinoxaline derivatives exhibits a remarkable range of pharmacological effects. The following table summarizes some of the key activities reported in the literature for various quinoxaline analogs. This data provides a strong rationale for investigating the potential therapeutic applications of the title compound.

| Biological Activity | Quinoxaline Derivative Class | Reported IC50/EC50/MIC Values | Reference(s) |

| Anticancer | Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives | IC50 = 7.41 nM and 11.4 nM (BTK inhibition) | [1] |

| Urea and thiourea derivatives | IC50 = 2.5 µM (against HCT 116) | [2] | |

| Antiviral | Quinoxaline derivatives | EC50 = 9.3 μM (against SARS-CoV-2) | [3] |

| Antimycobacterial | Quinoxaline-2-carboxylic acid 1,4-dioxides | MIC = 1.25 μg/mL (against M. tuberculosis) | [4] |

| Antibacterial | Various quinoxaline derivatives | Inhibition of Gram-positive and Gram-negative bacteria | [5] |

| Antifungal | 2-sulphonyl quinoxalines | Activity against various fungal species | [6] |

| Anti-inflammatory | Quinoxaline sulfonamide derivatives | Inhibition of edema in rat paw model | [7] |

Visualizing the Chemistry and Potential

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Proposed synthetic pathway for this compound.

Caption: Structure-Activity Relationship (SAR) overview for quinoxaline derivatives.

Conclusion and Future Directions

While the specific history and biological profile of this compound remain to be fully elucidated, its chemical structure, rooted in the versatile quinoxaline scaffold, suggests a high potential for bioactivity. The proposed synthetic route via Williamson ether synthesis offers a practical approach for its preparation, enabling further investigation.

Future research should focus on the actual synthesis and characterization of this compound, followed by a comprehensive screening for various biological activities, including but not limited to those summarized in this guide. Such studies will be crucial in determining if this compound is a mere chemical curiosity or a valuable lead compound for the development of new medicines. The rich history of its chemical cousins certainly provides a compelling argument for its exploration.

References

- 1. google.com [google.com]

- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives [ouci.dntb.gov.ua]

- 3. academicjournals.org [academicjournals.org]

- 4. soc.chim.it [soc.chim.it]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

A Comprehensive Technical Review of 2-(quinoxalin-2-yloxy)acetic acid: Synthesis, Potential Biological Activities, and Experimental Protocols

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The quinoxaline scaffold, consisting of a fused benzene and pyrazine ring, serves as a "privileged structure" in drug discovery, known to interact with a variety of biological targets.[1][2] This structural motif is present in numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiprotozoal properties.[2][3][4] The introduction of an acetic acid moiety via an ether linkage at the 2-position of the quinoxaline ring, as in 2-(quinoxalin-2-yloxy)acetic acid, presents an intriguing candidate for novel therapeutic agents. This guide provides a proposed synthesis, a review of the potential biological activities based on related compounds, and detailed experimental protocols.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis.[5][6][7] This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this proposed pathway, the readily available 2-chloroquinoxaline would serve as the electrophile, reacting with the sodium salt of glycolic acid (sodium glycolate) as the nucleophile.

The proposed reaction mechanism is an SNAr (Nucleophilic Aromatic Substitution) type reaction, which is common for electron-deficient heterocyclic systems like quinoxalines.[8][9]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-chloroquinoxaline

-

Glycolic acid

-

Sodium hydride (NaH) or Sodium metal (Na)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Preparation of Sodium Glycolate: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF. To this, carefully add glycolic acid (1.1 equivalents). Cool the solution to 0 °C in an ice bath. Slowly add sodium hydride (1.0 equivalent) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, or until the evolution of hydrogen gas ceases. This forms the sodium salt of glycolic acid in situ.

-

Williamson Ether Synthesis: To the solution of sodium glycolate, add 2-chloroquinoxaline (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF. Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution to pH 2-3 with 1M HCl to protonate the carboxylic acid. The crude product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Potential Biological Activities and Mechanisms of Action

While no specific biological data for this compound has been reported, the extensive research on quinoxaline derivatives allows for informed predictions of its potential therapeutic applications.

Anticancer Activity

Quinoxaline derivatives are widely investigated as anticancer agents.[10] Their mechanisms of action are diverse and include:

-

Kinase Inhibition: Many quinoxaline-based molecules have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival, such as c-Met.[10]

-

DNA Intercalation and Damage: Quinoxaline 1,4-di-N-oxides are known to induce DNA damage, a mechanism that is particularly effective against hypoxic tumor cells.[4]

Antimicrobial Activity

The quinoxaline scaffold is a key component in several antimicrobial agents.[2][11] Derivatives have shown potent activity against a range of pathogens:

-

Antibacterial: Quinoxalines have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[2]

-

Antifungal: Certain quinoxaline derivatives exhibit significant antifungal properties.[2]

-

Antiprotozoal: Quinoxaline 1,4-di-N-oxide derivatives have shown promising activity against protozoa such as Entamoeba histolytica.[3]

Quantitative Data for Structurally Related Quinoxaline Derivatives

To provide a context for the potential potency of this compound, the following table summarizes quantitative biological data for various quinoxaline derivatives from the literature.

| Compound Class | Target/Assay | IC₅₀/EC₅₀ | Reference |

| Quinoxaline-7-carboxylate 1,4-di-N-oxides | Entamoeba histolytica | 0.331 - 3.56 µM | [3] |

| Quinoxaline c-Met Kinase Inhibitors | c-Met Kinase | Potent Inhibition | [10] |

| 3-phenyl-quinoxaline-2-carbonitrile 1,4-di-N-oxides | Plasmodium falciparum | 0.63 µM | [4] |

Note: This data is for related quinoxaline compounds and not for this compound itself. It is presented to illustrate the therapeutic potential of the quinoxaline scaffold.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure to assess the cytotoxic effects of a novel compound against cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MKN-45, a gastric cancer cell line)[10]

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest logarithmically growing cells, perform a cell count, and dilute to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Generalized Kinase Inhibition Pathway

Caption: Generalized pathway for kinase inhibition by a quinoxaline derivative.

Conclusion

This compound represents a novel and unexplored member of the pharmacologically significant quinoxaline family. While direct experimental data is currently lacking, this technical guide provides a solid foundation for future research. The proposed Williamson ether synthesis offers a viable route for its preparation, and the extensive literature on related compounds suggests a strong potential for biological activity, particularly in the areas of oncology and infectious diseases. The provided experimental protocols for synthesis and biological evaluation serve as a starting point for researchers to synthesize and investigate the therapeutic potential of this promising molecule.

References

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 5. gold-chemistry.org [gold-chemistry.org]

- 6. byjus.com [byjus.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Biological Activity of Quinoxaline Derivatives | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Homologs of 2-(Quinoxalin-2-yloxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of homologs of 2-(quinoxalin-2-yloxy)acetic acid. The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.

Biological Activity of this compound Homologs

Homologs of this compound and its derivatives have been investigated for a variety of therapeutic applications. Their biological activities are diverse, ranging from enzyme inhibition to the modulation of key signaling pathways involved in cancer and inflammation. The following tables summarize the quantitative data for various quinoxaline derivatives, categorized by their primary biological target.

Kinase Inhibitory Activity

Quinoxaline derivatives have shown significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.

| Compound ID/Reference | Target Kinase(s) | IC50 (nM) | Cell Line/Assay Conditions |

| Compound 26e [1] | ASK1 | 30.17 | In vitro kinase assay |

| GS-4997 (Reference) [1] | ASK1 | 150 | In vitro kinase assay |

| Pyrrolo[3,2-b]quinoxaline 13 [2] | LYN | <1000 | Chemical proteomics |

| Pyrrolo[3,2-b]quinoxaline 13 [2] | BTK | <1000 | Chemical proteomics |

| Pyrrolo[3,2-b]quinoxaline 13 [2] | CSK | <1000 | Chemical proteomics |

| Pyrrolo[3,2-b]quinoxaline 13 [2] | YES1 | <1000 | Chemical proteomics |

Enzyme Inhibitory Activity

Beyond kinases, quinoxaline derivatives have been shown to inhibit other classes of enzymes, highlighting their broad therapeutic potential.

| Compound ID/Reference | Target Enzyme | IC50 (µM) | Assay Conditions |

| Compound 6a [3] | sPLA2 hG-IIA | 0.0475 | De Aranjo and Radvany method |

| Compound 6b [3] | sPLA2 hG-IIA | 0.0765 | De Aranjo and Radvany method |

| Compound 6c [3] | α-glucosidase | 0.0953 | Monitoring of 4-nitrophenol release |

| Acarbose (Reference) [3] | α-glucosidase | >0.0953 | Monitoring of 4-nitrophenol release |

| Quinoxaline Compound 3 [4][5] | HIV Reverse Transcriptase | 0.33 | Recombinant wild-type RT enzyme assay |

| Nevirapine (Reference) [5] | HIV Reverse Transcriptase | 0.10 | Recombinant wild-type RT enzyme assay |

Antiproliferative Activity

The cytotoxic effects of quinoxaline derivatives against various cancer cell lines are a significant area of investigation.

| Compound ID/Reference | Cell Line | IC50 (µM) |

| Compound 12 [6] | A549 (Lung) | 0.19 |

| Compound 12 [6] | HCT116 (Colon) | 0.51 |

| Compound 12 [6] | MCF-7 (Breast) | 0.32 |

| Compound 4m [7] | A549 (Lung) | 9.32 |

| 5-Fluorouracil (Reference) [7] | A549 (Lung) | 4.89 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative quinoxaline homologs and for key biological assays used to evaluate their activity.

General Synthesis of Quinoxaline Derivatives

A common and versatile method for the synthesis of the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8]

Materials:

-

o-phenylenediamine (1 mmol)

-

1,2-dicarbonyl compound (e.g., benzil) (1 mmol)

-

Toluene (8 mL)

-

Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g)[8]

-

Anhydrous Na2SO4

-

Ethanol (for recrystallization)

Procedure:

-

To a mixture of the o-phenylenediamine and the 1,2-dicarbonyl compound in toluene, add the catalyst.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, separate the insoluble catalyst by filtration.

-

Dry the filtrate over anhydrous Na2SO4.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain the desired quinoxaline derivative.

ASK1 Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This protocol is adapted from a study on quinoxaline derivatives as ASK1 inhibitors.[1]

Materials:

-

ASK1 kinase

-

MBP substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (dissolved in 100% DMSO)

-

1x Kinase buffer (25 mM MgCl2, 4 mM DTT, 20 mM HEPES, pH = 7.5, 0.01% Triton X-100)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compounds in 100% DMSO.

-

Transfer 40 nL of the compound solutions to the assay plate using an Echo liquid handler.

-

Prepare the ASK1 kinase solution in 1x kinase buffer at twice the final desired concentration and add 2.5 µL to each well (except for the no-enzyme control wells, to which 2.5 µL of 1x kinase buffer is added).

-

Prepare a substrate solution containing MBP and ATP in 1x kinase buffer at four times the desired final concentration.

-

Initiate the kinase reaction by adding the substrate solution to the wells.

-

Incubate the reaction at the appropriate temperature and for a specified time.

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Luminescent Assay system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives exert their biological effects by modulating various signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways targeted by these compounds.

Apoptosis Signal-Regulating Kinase 1 (ASK1) Pathway

ASK1 is a key component of the MAP kinase signaling cascade that is activated by various cellular stresses, leading to inflammation and apoptosis. Quinoxaline derivatives have been identified as potent inhibitors of ASK1.[1]

Caption: ASK1 signaling pathway and its inhibition by quinoxaline homologs.

Intrinsic and Extrinsic Apoptosis Pathways

Several quinoxaline derivatives have been shown to induce apoptosis in cancer cells through the mitochondrial (intrinsic) pathway.[6]

Caption: Overview of apoptosis pathways and the role of quinoxalines.

IL-6/JAK/STAT3 Signaling Pathway

The IL-6/JAK/STAT3 pathway is a critical signaling cascade in immunity and cancer.[9] Quinoxaline derivatives have been implicated in the modulation of pathways involving STAT3.

Caption: The IL-6/JAK/STAT3 signaling cascade.

mTORC1 Signaling Pathway

The mTORC1 pathway is a central regulator of cell growth and metabolism, and its dysregulation is common in cancer. Some quinoxaline derivatives have been shown to affect mTOR signaling.[2]

Caption: Overview of the mTORC1 signaling pathway.

Conclusion

The homologs of this compound represent a versatile class of compounds with a broad spectrum of biological activities. Their potential as inhibitors of kinases, other enzymes, and as antiproliferative agents makes them attractive candidates for further drug discovery and development efforts. The data, protocols, and pathway visualizations presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and synthesis of novel quinoxaline derivatives with enhanced potency and selectivity. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for realizing their full therapeutic potential.

References

- 1. sinobiological.com [sinobiological.com]

- 2. researchgate.net [researchgate.net]

- 3. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 2-(quinoxalin-2-yloxy)acetic acid in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential biological activities of 2-(quinoxalin-2-yloxy)acetic acid and detailed protocols for its evaluation in various biological assays. The information is based on the known biological activities of structurally related quinoxaline derivatives.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2] These compounds have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] The versatile nature of the quinoxaline scaffold allows for structural modifications to develop novel therapeutic agents with enhanced potency and selectivity.[4][5] this compound, as a member of this family, holds promise for investigation in various biological assays to uncover its therapeutic potential.

Potential Biological Applications

Based on the activities of related quinoxaline compounds, this compound is a candidate for evaluation in the following areas:

-

Anticancer Activity: Many quinoxaline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[6][7][8] They can induce apoptosis, inhibit cell cycle progression, and target key signaling pathways involved in cancer, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway.[6][9][10]

-

Antimicrobial Activity: Quinoxaline derivatives have shown significant activity against a broad spectrum of bacteria (Gram-positive and Gram-negative) and fungi.[2][11][12][13]

-

Anti-inflammatory Activity: Several quinoxaline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[4][5][14]

Data Presentation: Biological Activities of Representative Quinoxaline Derivatives

The following table summarizes the quantitative data for various quinoxaline derivatives from published studies, which can serve as a reference for designing experiments with this compound.

| Compound Class | Assay | Target/Cell Line | Activity Metric | Value | Reference |

| Quinoxaline Derivatives | Anticancer (MTT Assay) | HCT116, HepG2, MCF-7 | IC50 | 0.81 µM - 4.54 µM | [4] |

| Quinoxaline Derivatives | EGFR Inhibition | EGFR | IC50 | 0.3 µM - 0.9 µM | [4] |

| 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives | Antimicrobial (Agar Well Diffusion) | P. aeruginosa | Zone of Inhibition | Potent Activity | [11] |

| Quinoxaline Derivatives | Anticancer | HCT116 | GI50 | 0.36 µM | [6] |

| Quinoxaline Derivatives | In vivo Anti-inflammatory | Carrageenan-induced paw edema | % Reduction in edema | 46.77% - 53.91% | [5] |

| Benzo[g]quinoxaline derivatives | Topoisomerase IIβ Inhibition | Topoisomerase IIβ | Inhibitory Concentration | Submicromolar | [7] |

| Quinoxaline 1,4-di-N-oxide derivatives | In vitro Anti-inflammatory (LOX inhibition) | Soybean Lipoxygenase | IC50 | <1µM | [14] |

| Aminoalcohol-based quinoxalines | Anticancer | Ht-29 | Apoptosis Induction | Significant at 12.5 & 25 µg/mL | [3] |

| Tetrazolo[1,5-a]quinoxaline derivatives | Anticancer | Various tumor cell lines | IC50 | 0.01 - 0.06 µg/mL | [1] |

| Quinoxaline-2-carboxylic acid derivatives | Pim-1 Kinase Inhibition | Pim-1 | IC50 | 74 nM | [15] |

| Quinoxaline Derivatives | Tubulin Polymerization Inhibition | Three human cancer cell lines | IC50 | 0.19 - 0.51 µM | [9] |

| 3-methylquinoxaline-based derivatives | VEGFR-2 Inhibition | VEGFR-2 | IC50 | 2.7 nM | [16] |

| Quinoxaline derivative | Antibacterial | MRSA | MIC | 1–4 μg/mL | [17] |

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the biological activity of this compound.

In Vitro Anticancer Activity: MTT Cell Viability Assay

This assay determines the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[18][19][20]

Materials:

-

Human cancer cell lines (e.g., HCT116, HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20]

-

Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF with 2% glacial acetic acid, pH 4.7)[18]

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium and incubate for 24 hours.[21]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[6]

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[18][19]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[19][22]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Test: Agar Well Diffusion Method

This method assesses the ability of a compound to inhibit the growth of microorganisms.[11][23]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[13][23]

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)[13]

-

Nutrient agar or Mueller-Hinton agar (for bacteria)

-

Sabouraud dextrose agar (for fungi)[13]

-

Sterile petri dishes

-

This compound

-

Positive controls (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)[13][24]

-

Negative control (e.g., DMSO)

-

Sterile cork borer (6 mm diameter)

Procedure:

-

Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile petri dishes.

-

Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

-

Well Creation: Create wells in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 50 µL) of different concentrations of this compound, positive control, and negative control into separate wells.[23]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.[23]

-

Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method for more quantitative results.[17][25]

In Vitro Anti-inflammatory Assay: Lipoxygenase (LOX) Inhibition

This assay measures the ability of a compound to inhibit the lipoxygenase enzyme, which is involved in the inflammatory pathway.[14][26][27]

Materials:

-

Soybean lipoxygenase (15-LO) enzyme solution[26]

-

Linoleic acid (substrate) solution[26]

-

Borate buffer (0.2 M, pH 9.0)[26]

-

This compound

-

Positive control (e.g., Nordihydroguaiaretic acid - NDGA)[28]

-

DMSO

-

UV/Vis spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a cuvette, mix the borate buffer, enzyme solution, and the test compound (dissolved in DMSO) or DMSO alone (for control). Incubate for 5 minutes at room temperature.[26]

-

Reaction Initiation: Add the linoleic acid substrate solution to initiate the reaction.[28]

-

Absorbance Measurement: Immediately measure the change in absorbance at 234 nm for 5 minutes. The formation of the hydroperoxide product from linoleic acid by LOX results in an increase in absorbance at this wavelength.[26][27]

-

Data Analysis: Calculate the percentage of inhibition of LOX activity by the test compound compared to the control. Determine the IC50 value.

VEGFR-2 Kinase Inhibition Assay

This assay determines if the compound can inhibit the kinase activity of VEGFR-2, a key receptor in angiogenesis.[10][29][30]

Materials:

-

Recombinant human VEGFR-2 kinase

-

Kinase assay buffer

-

ATP

-

Poly (Glu, Tyr) 4:1 substrate[30]

-

Kinase-Glo™ MAX reagent[29]

-

This compound

-

Positive control (e.g., Sorafenib)[10]

-

White 96-well plates

-

Luminometer

Procedure:

-

Reaction Setup: In a white 96-well plate, add the kinase assay buffer, VEGFR-2 enzyme, the test compound at various concentrations, and the substrate.

-

Reaction Initiation: Add ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 40 minutes).

-

Signal Detection: Add the Kinase-Glo™ MAX reagent to each well to stop the reaction and measure the remaining ATP via a luminescence signal.

-

Luminescence Measurement: Read the luminescence on a microplate reader.

-

Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of VEGFR-2 inhibition for each compound concentration and determine the IC50 value.

Apoptosis Induction Analysis: Annexin V-FITC/PI Staining by Flow Cytometry

This method quantifies the number of apoptotic and necrotic cells after treatment with the compound.[31][32][33]

Materials:

-

Cancer cell line

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[33]

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for 24 or 48 hours. Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[33]

-

Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.[34]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[34]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the cell populations:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Visualizations

Caption: General workflow for screening the biological activities of this compound.

Caption: Inhibition of the VEGFR-2 signaling pathway by a potential quinoxaline derivative.

Caption: A potential mechanism of apoptosis induction by this compound.

References

- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and antimicrobial evaluation of novel quinoxaline derivatives. [wisdomlib.org]

- 12. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dadun.unav.edu [dadun.unav.edu]

- 15. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. broadpharm.com [broadpharm.com]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 24. tandfonline.com [tandfonline.com]

- 25. dovepress.com [dovepress.com]

- 26. researchgate.net [researchgate.net]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. cdn.caymanchem.com [cdn.caymanchem.com]

- 29. bpsbioscience.com [bpsbioscience.com]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. 2.6. Flow Cytometry Assay [bio-protocol.org]

- 32. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 33. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 34. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

Application Notes and Protocols for Quinoxaline Derivatives in In Vitro Studies

Disclaimer: Extensive literature searches did not yield specific in vitro studies for 2-(quinoxalin-2-yloxy)acetic acid. The following application notes and protocols are based on the broader class of quinoxaline derivatives, which are known to possess a wide range of biological activities. These notes are intended to serve as a general guide for researchers interested in the in vitro evaluation of novel quinoxaline compounds.

Application Notes

Introduction

Quinoxalines are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1][2][3][4] This structural motif is a key component in a variety of biologically active molecules, leading to their extensive investigation in medicinal chemistry.[5][6] Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antiprotozoal activities.[1][4][5][6] Their versatility makes them promising scaffolds for the development of new therapeutic agents.[6]

Mechanism of Action

The mechanism of action of quinoxaline derivatives is diverse and dependent on their specific chemical structures. Some of the reported mechanisms include:

-

DNA Damage: Certain quinoxaline 1,4-dioxides have been shown to act as DNA-damaging agents, which contributes to their antimicrobial and antitumor activities.[7][8][9] These compounds can be bioreduced to generate reactive oxygen species that induce DNA strand breaks.

-